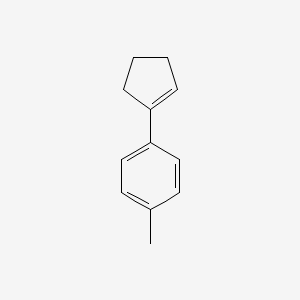
1-(Cyclopent-1-en-1-yl)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopent-1-en-1-yl)-4-methylbenzene is an organic compound characterized by a cyclopentene ring attached to a benzene ring with a methyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopent-1-en-1-yl)-4-methylbenzene typically involves the cyclization of functionalized dienes. One common method is the cycloisomerization of 1,5- and 1,6-dienes catalyzed by cationic palladium phenanthroline complexes . This reaction proceeds under mild conditions and yields the desired cyclopentene derivative with good selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloisomerization processes using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity, making the process efficient and cost-effective for industrial applications.
化学反应分析
Types of Reactions: 1-(Cyclopent-1-en-1-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.
Major Products:
Oxidation: Formation of cyclopent-1-en-1-yl ketones or alcohols.
Reduction: Formation of cyclopentane derivatives.
Substitution: Introduction of various alkyl or acyl groups onto the benzene ring.
科学研究应用
1-(Cyclopent-1-en-1-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(Cyclopent-1-en-1-yl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, it can bind to specific receptors, modulating their signaling pathways and exerting various biological effects .
相似化合物的比较
1-(Cyclopent-1-en-1-yl)benzene: Lacks the methyl group at the para position, resulting in different chemical and biological properties.
4-Methylcyclopent-1-en-1-ylbenzene: Similar structure but with the methyl group on the cyclopentene ring instead of the benzene ring.
Uniqueness: 1-(Cyclopent-1-en-1-yl)-4-methylbenzene is unique due to the specific positioning of the cyclopentene ring and the methyl group, which influences its reactivity and interactions with other molecules
属性
CAS 编号 |
827-56-5 |
|---|---|
分子式 |
C12H14 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
1-(cyclopenten-1-yl)-4-methylbenzene |
InChI |
InChI=1S/C12H14/c1-10-6-8-12(9-7-10)11-4-2-3-5-11/h4,6-9H,2-3,5H2,1H3 |
InChI 键 |
NFSDKPOJUBHNPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Furan-2-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078579.png)

![1,3,6,7-tetramethyl-8-[2-(phenylamino)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14078583.png)
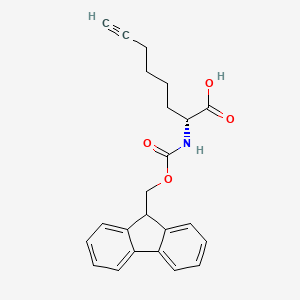
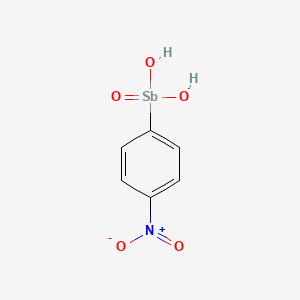
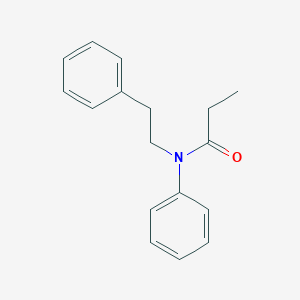

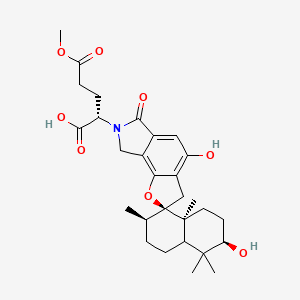
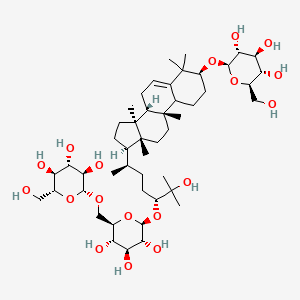
![Bicyclo[3.2.0]heptane](/img/structure/B14078613.png)
![dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate](/img/structure/B14078621.png)
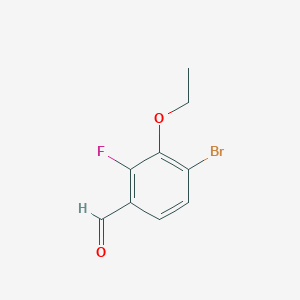
![4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride](/img/structure/B14078644.png)
![benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14078654.png)
